APDye 488 Cadaverine

Description

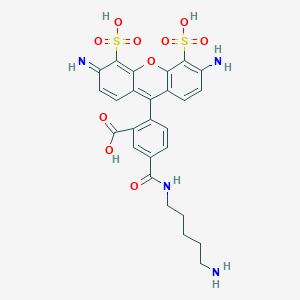

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(5-aminopentylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O10S2/c27-10-2-1-3-11-30-25(31)13-4-5-14(17(12-13)26(32)33)20-15-6-8-18(28)23(41(34,35)36)21(15)40-22-16(20)7-9-19(29)24(22)42(37,38)39/h4-9,12,28H,1-3,10-11,27,29H2,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQPWFZHGILPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCCCCN)C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Strategies for Functionalization and Conjugation with Apdye 488 Cadaverine

Covalent Labeling Mechanisms of APDye 488 Cadaverine (B124047)

The cadaverine group of APDye 488 Cadaverine, being a primary amine, participates in various covalent coupling reactions. These reactions allow the dye to be selectively attached to specific functional groups present on target biomolecules.

Reactivity with Carboxylic Acid Moieties and Coupling Agents

This compound does not spontaneously react with carboxylic acids in solution wikipedia.orgfishersci.ca. Covalent labeling of molecules containing carboxylic acid groups requires the use of coupling agents wikipedia.orgfishersci.caindiamart.comfishersci.be. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), are commonly employed for this purpose indiamart.comfishersci.be. These agents activate the carboxylic acid group, forming an O-acylisourea intermediate that is susceptible to nucleophilic attack by the primary amine of this compound wikipedia.org. This reaction results in the formation of a stable amide bond, effectively conjugating the dye to the carboxylic acid-containing molecule indiamart.comfishersci.be. The byproduct of the carbodiimide (B86325) reaction, a urea (B33335) derivative (e.g., dicyclohexylurea from DCC), is typically insoluble or water-soluble, facilitating its removal during purification wikipedia.org.

Reactions with Amine-Reactive Functional Groups (Succinimidyl Esters, Isothiocyanates)

While this compound itself possesses an amine group, this section addresses how this amine group reacts with molecules that have amine-reactive functional groups, such as succinimidyl esters (NHS esters) and isothiocyanates. Alexa Fluor™ cadaverines, and thus this compound equivalents, react spontaneously with these common amine-reactive functional groups wikipedia.orgfishersci.ca. For instance, the primary amine of this compound readily reacts with NHS esters to form a stable amide linkage axispharm.comnih.gov. Similarly, reaction with an isothiocyanate group forms a stable thiourea (B124793) bond. These reactions are fundamental for attaching the this compound to molecules that have been pre-functionalized with these reactive groups.

Enzyme-Catalyzed Transamidation for Glutamine Residue Labeling

The amine-containing nature of this compound also allows for its use in enzyme-catalyzed labeling reactions. Specifically, it can be utilized to label glutamine residues within certain proteins and peptides through a transamidation reaction catalyzed by enzymes such as transglutaminases wikipedia.orgfishersci.ca. In this process, the enzyme facilitates the transfer of the cadaverine amine to the γ-carboxamide group of a glutamine residue, forming a stable covalent bond wikipedia.orgfishersci.cathermofisher.com. This method offers a way to achieve site-specific labeling if the transglutaminase activity is directed towards particular glutamine sites.

Bioconjugation Design and Optimization Principles for this compound

Effective bioconjugation with this compound requires careful consideration of reaction conditions and the nature of the biomolecule being labeled to ensure efficient and specific coupling while preserving the biomolecule's function and the dye's fluorescence properties.

Strategies for Protein Labeling

Protein labeling with this compound primarily leverages the reaction between the dye's amine group and carboxylic acid residues (glutamic and aspartic acids) on the protein surface, mediated by coupling agents like EDC advancedchemtech.comwikipedia.orgfishersci.caindiamart.comfishersci.be. The reaction is typically carried out in aqueous buffers at slightly acidic to neutral pH, depending on the coupling agent used wikipedia.org. Optimization of the protein labeling reaction involves controlling factors such as the molar ratio of dye to protein, reaction time, temperature, and buffer composition. A higher dye-to-protein ratio can lead to a higher degree of labeling, but excessive labeling can result in fluorescence quenching due to self-quenching effects. Therefore, optimizing the labeling ratio is crucial to achieve sufficient signal intensity without significant quenching. While other reactive forms of the APDye 488 fluorophore (e.g., NHS ester or maleimide) are used to target amines (lysines, N-terminus) or thiols (cysteines) on proteins, the cadaverine form is specifically suited for targeting carboxylic acids via carbodiimide chemistry or participating in transamidation reactions wikipedia.orgfishersci.ca.

Methodologies for Labeling Extracellular Vesicles

Fluorescent labeling of extracellular vesicles (EVs) is an essential technique for monitoring their behavior, including cellular uptake, trafficking, and biodistribution in research settings. A variety of fluorescent dyes and labeling methodologies have been developed for EVs, each presenting distinct characteristics and potential impacts on EV integrity and function. frontiersin.orgnih.gov The chosen labeling method can significantly influence the observed interactions between EVs and recipient cells. frontiersin.orgnih.gov

Fluorescent dyes can be associated with EVs through different mechanisms, including insertion into the lipid bilayer, covalent attachment to surface-exposed molecules, or encapsulation within the luminal space. This compound, with its fluorescent properties and reactive amine group, offers potential for covalent labeling of EV surface components, particularly proteins or lipids presenting suitable functional groups.

The primary amine of this compound can form covalent bonds with electrophilic groups on the EV surface. This may involve reacting with activated carboxyl groups, potentially requiring coupling agents like carbodiimides, or with native or engineered electrophilic sites. Alternatively, strategies could involve labeling EV-associated molecules prior to or during EV biogenesis or isolation, provided the biological system and experimental design permit.

Research into EV labeling has identified challenges, such as the potential for dye transfer to recipient cells, which can confound the interpretation of EV uptake studies. nih.gov Comparative studies using different fluorescent dyes for EV labeling have demonstrated variations in how labeled EVs interact with and are distributed among different cell populations. nih.gov While specific published studies detailing the use of this compound for EV labeling were not extensively found, the compound's properties suggest its applicability in covalent labeling strategies for EVs. Covalent conjugation of the dye to EV surface molecules could potentially offer improved labeling stability compared to some lipophilic dyes that may exhibit passive transfer. Methodological approaches would likely involve optimizing incubation conditions of isolated EVs with this compound to favor conjugation to surface components, potentially requiring pre-treatment of EVs to introduce or activate reactive groups if targeting functionalities other than those readily reactive with amines.

Considerations for Nucleic Acid and Lipid Conjugation

The conjugation of fluorescent dyes to nucleic acids and lipids is a valuable technique for tracking, imaging, and investigating the roles and interactions of these molecules in biological contexts. This compound, possessing a reactive amine group, can be adapted for such conjugations, although the specific strategies employed depend on the chemical nature of the target molecule.

For nucleic acid conjugation, the cadaverine amine can be reacted with nucleic acids that have been modified to contain electrophilic functional groups. Synthetic oligonucleotides can be designed with reactive handles, such as NHS esters or activated carboxylic acids, positioned at the termini or internally. The primary amine of this compound can then undergo a reaction to form a stable amide linkage with these modified sites. Enzymatic methods can also be used to incorporate modified nucleotides containing groups amenable to reaction with the cadaverine amine into nucleic acids. While the search results mention the use of Alexa Fluor 488 (an equivalent dye) in nucleic acid labeling kits and staining fishersci.fi, the direct conjugation of the cadaverine form to nucleic acids would necessitate the presence of suitable electrophilic sites on the nucleic acid substrate or its modifications.

Lipid conjugation with this compound could involve reacting the cadaverine amine with modified lipids that contain reactive groups. For instance, lipids functionalized with NHS esters or carboxylic acids (in the presence of a coupling agent) could serve as targets. Alternatively, incorporating the cadaverine moiety into a lipophilic structure conjugated to the dye could facilitate its integration into lipid assemblies such as liposomes or cell membranes for staining or tracking purposes. The indication in search results that lipid staining is a recommended service for AF488 Cadaverine suggests its utility in this application area. Strategies for lipid labeling might involve incubating the dye conjugate with lipid structures, with the efficiency and localization of labeling (e.g., surface attachment vs. membrane intercalation) being dependent on the specific lipid-dye construct and the labeling protocol.

In both nucleic acid and lipid conjugation strategies, careful optimization of reaction parameters, including pH, temperature, reaction duration, and the molar ratio of the dye conjugate to the target molecule, is critical to achieve high labeling efficiency, ensure the stability of the conjugate, and minimize potential side reactions or aggregation of the labeled product. The water solubility of this compound is a beneficial property for conjugations performed in aqueous biological buffers. axispharm.comaxispharm.comlabx.com

Advanced Spectroscopic and Photophysical Research of Apdye 488 Cadaverine Conjugates

Characterization of Fluorescence Emission and Excitation Profiles of APDye 488 Cadaverine (B124047) Conjugates

The spectroscopic properties of APDye 488 Cadaverine and its conjugates are well-characterized within the green spectral region. This compound exhibits an excitation maximum at 493 nm and an emission maximum at 518 nm. axispharm.comaxispharm.com Similarly, AZDye 488 Cadaverine is reported with an excitation wavelength of 494 nm and an emission wavelength of 517 nm. ruixibiotech.com Another related dye, BP Fluor 488 Cadaverine, shows an excitation peak at 499 nm and an emission peak at 520 nm. broadpharm.com The base fluorophore, APDye 488 (or its equivalent, Alexa Fluor 488), is optimally excited by the 488 nm laser line, a common source in fluorescence microscopy and flow cytometry. axispharm.comaxispharm.comatto-tec.com

The fluorescence quantum yield of the BP Fluor 488 dye is reported as 0.92. broadpharm.com The extinction coefficient for BP Fluor 488 at its excitation maximum is 73000 M-1 cm-1. broadpharm.com For ATTO 488, a spectrally similar dye, the extinction coefficient is 9.0 x 10^4 M-1 cm-1 at 500 nm. atto-tec.com These high values indicate strong absorption and efficient fluorescence emission, contributing to the brightness of the dye. axispharm.com

The table below summarizes typical spectral properties observed for this compound and related fluorophores:

| Property | Value (nm) | Related Dye/Conjugate | Source |

| Excitation Maximum | 493 | This compound | axispharm.comaxispharm.com |

| Excitation Wavelength | 494 | AZDye 488 Cadaverine | ruixibiotech.com |

| Excitation Peak | 499 | BP Fluor 488 Cadaverine | broadpharm.com |

| Excitation Peak | 499 | Alexa Fluor 488 | aatbio.com |

| Optimal Excitation Range | 480-515 | ATTO 488 | atto-tec.com |

| Absorption Maximum | 500 | ATTO 488 | atto-tec.com |

| Emission Maximum | 518 | This compound | axispharm.comaxispharm.com |

| Emission Wavelength | 517 | AZDye 488 Cadaverine | ruixibiotech.com |

| Emission Peak | 520 | BP Fluor 488 Cadaverine | broadpharm.com |

| Emission Peak | 520 | Alexa Fluor 488 | aatbio.com |

| Emission Maximum | 520 | ATTO 488 | atto-tec.com |

Data Table: Spectral Properties

| Property | Value | Unit | Related Dye/Conjugate | Source |

| Fluorescence Quantum Yield | 0.92 | - | BP Fluor 488 Cadaverine | broadpharm.com |

| Fluorescence Quantum Yield | Near-100% | - | APDye 488 (base dye) | axispharm.com |

| Extinction Coefficient | 73000 | M⁻¹cm⁻¹ | BP Fluor 488 Cadaverine | broadpharm.com |

| Extinction Coefficient | 9.0 x 10⁴ | M⁻¹cm⁻¹ | ATTO 488 | atto-tec.com |

Investigation of Photostability and Fluorescence Quenching Phenomena in this compound Systems

APDye 488 and its equivalents are recognized for their high photostability. axispharm.comatto-tec.com This superior photostability leads to reduced photobleaching and allows for prolonged fluorescence observation during experiments. axispharm.com The stable fluorescence signal is maintained across a wide pH range, specifically from pH 4 to pH 10. fishersci.fiaxispharm.comaxispharm.comatto-tec.com High labeling efficiency with minimal quenching is also a noted characteristic of APDye 488. axispharm.com

Static Quenching Mechanisms in Conjugates

While APDye 488 is reported to exhibit minimal quenching upon conjugation axispharm.com, detailed research findings specifically on static quenching mechanisms involving the cadaverine linker in this compound conjugates are not extensively described in the provided sources. Static quenching typically occurs when a non-fluorescent complex forms between the fluorophore and a quencher molecule in the ground state. The chemical environment surrounding the fluorophore, influenced by the conjugated molecule and the flexible cadaverine linker, could theoretically impact fluorescence through such mechanisms, but specific data elucidating these interactions for this compound conjugates are not available in the search results.

Methodologies for Optimizing Signal-to-Noise Ratio in this compound Fluorescence Detection

Optimizing the signal-to-noise ratio (SNR) in fluorescence detection of this compound conjugates is facilitated by the inherent photophysical properties of the dye and careful experimental design. The high brightness, exceptional quantum yield, and superior photostability of APDye 488 contribute significantly to a strong fluorescence signal. axispharm.comaxispharm.comatto-tec.com The reported high labeling efficiency with minimal quenching also helps to maximize the signal intensity from labeled targets. axispharm.com

Efficient excitation is crucial for a high signal. The dye is optimally excited by the 488 nm laser line, making it compatible with standard fluorescence instrumentation. axispharm.comaxispharm.comatto-tec.com

Maintaining the stability of the dye is also important for consistent signal and optimal SNR. This compound and similar dyes are typically stored at -20°C, protected from light and moisture to preserve their fluorescence properties. broadpharm.comruixibiotech.comthermofisher.comatto-tec.com Ensuring the purity of the dye is also a factor in obtaining reliable results. broadpharm.comaxispharm.com

The favorable properties of APDye 488 make it suitable for high-sensitivity detection applications, including single-molecule studies and advanced microscopy techniques such as SIM, STED, PALM, and dSTORM, where high signal-to-noise is critical for resolving fine structures and detecting low-abundance targets. axispharm.comatto-tec.com

Applications of Apdye 488 Cadaverine in Cellular and Subcellular Research

Methodological Approaches for Cellular Imaging with APDye 488 Cadaverine (B124047)

APDye 488 Cadaverine is applicable for both live and fixed cell imaging, serving as a fluorescent polar tracer. axispharm.comfishersci.filabx.com Its use in cellular imaging allows researchers to visualize the distribution, movement, and localization of labeled molecules or to trace cellular compartments.

Live-Cell Imaging Protocols and Considerations

Live-cell imaging with fluorescent dyes like this compound typically involves incubating live cells with the dye or its conjugate in a suitable culture medium. Following incubation, washing steps are generally performed to remove excess, unbound dye from the extracellular environment, which helps to reduce background fluorescence and improve image clarity. neb.com Imaging is then conducted while the cells remain alive. A key consideration in live-cell imaging is maintaining cell viability throughout the experiment. Additionally, minimizing phototoxicity caused by prolonged exposure to excitation light is crucial to prevent damage to the cells. While some live-cell stains are not compatible with subsequent fixation, Alexa Fluor™ cadaverines, which are equivalent to this compound in this context, are described as aldehyde-fixable, offering flexibility for researchers who may need to fix cells after live imaging to preserve cellular structures. fishersci.filabx.com

Fixed-Cell Imaging Techniques and Fixation Compatibility

For fixed-cell imaging, cells are typically treated with chemical fixatives to preserve their morphology and the location of the labeled molecules at a specific point in time. This compound, being comparable to Alexa Fluor™ 488 Cadaverine, is compatible with aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde. fishersci.filabx.com This compatibility ensures that the fluorescence signal is retained after the fixation process. Fixed-cell imaging is often used for detailed analysis of subcellular structures and the distribution of labeled biomolecules within them. It is important to note that while aldehyde fixation is suitable, paraffin (B1166041) embedding of tissues after labeling with Alexa Fluor 488-like dyes is generally not recommended, as this process can lead to the loss of fluorescence. researchgate.net In such cases, alternative methods like using fresh frozen or fixed frozen tissue sections are preferable for imaging. researchgate.net

Analysis of Cellular Uptake Mechanisms of this compound Conjugates

The mechanism by which this compound or its conjugates enter cells is dependent on the method of introduction and the properties of any molecule it is conjugated to. As a small, water-soluble polar tracer, its cellular uptake can be facilitated through various techniques. fishersci.filabx.com

Microinjection and Patch Pipette Infusion Strategies

Direct delivery methods such as microinjection and infusion from a patch pipette are effective strategies for introducing fluorescent tracers like Alexa Fluor™ 488 Cadaverine into cells. fishersci.filabx.com Microinjection involves using a fine needle to directly inject the substance into the cytoplasm or nucleus of individual cells. Patch pipette infusion, often used in electrophysiology, allows for the introduction of fluorescent molecules into the cell interior through the pipette tip once a whole-cell configuration is established. researchgate.net These methods bypass the cell membrane's natural permeability barriers, ensuring that the tracer is delivered intracellularly and enabling studies of its diffusion, binding, and localization without the complexities of membrane transport mechanisms.

Pinocytic Cell-Loading Reagent-Induced Uptake

Uptake of Alexa Fluor™ cadaverines can also be induced by specific pinocytic cell-loading reagents. fishersci.filabx.com These reagents are designed to promote pinocytosis, a form of endocytosis that allows cells to internalize extracellular fluid and dissolved molecules. By utilizing such reagents, researchers can facilitate the entry of this compound conjugates into cells via pinocytic pathways, providing a method for bulk loading of the fluorescent tracer into the cellular interior within vesicles.

Endocytic Pathways and Macropinocytosis in Conjugate Internalization

When this compound is conjugated to larger molecules, such as peptides or nanoparticles, their cellular internalization often occurs through endocytic pathways. Endocytosis is a fundamental process by which cells internalize a variety of molecules and particles from the extracellular environment. nih.gov Macropinocytosis is a specific type of endocytosis characterized by the formation of large, irregular vesicles called macropinosomes, which arise from membrane ruffling. nih.govnih.gov This pathway is involved in the non-selective uptake of fluid-phase cargo and particles. Research findings on the uptake of fluorescently labeled nanoparticles and cell-penetrating peptides indicate that macropinocytosis can be a significant route of internalization for such conjugates. nih.govnih.gov Studies using fluorescent nanoparticles have shown uptake that is dependent on temperature and sensitive to inhibitors of phosphoinositide 3-kinase (PI3K), consistent with internalization via macropinocytosis. nih.gov Similarly, some cell-penetrating peptides conjugated to Alexa Fluor 488 have been observed to be internalized into intracellular vesicles, potentially including macropinosomes. nih.gov Therefore, while this compound itself might enter primarily via direct methods or facilitated pinocytosis, its conjugates can be internalized through various endocytic routes, including macropinocytosis, depending on the nature of the conjugated molecule.

Key Properties of this compound

| Property | Value / Description | Source(s) |

| Fluorescence Color | Green | axispharm.comaxispharm.com |

| Excitation Maximum (nm) | 493-500 | axispharm.comzedira.comaxispharm.com |

| Emission Maximum (nm) | 516-520 | axispharm.comzedira.comaxispharm.com |

| pH Sensitivity | pH-insensitive from pH 4 to 10 | axispharm.comfishersci.filabx.com |

| Water Solubility | Yes | axispharm.comfishersci.filabx.com |

| Reactivity | Carboxyl groups, Aldehydes, Ketones, Glutamine residues | axispharm.comfishersci.filabx.com |

| Compatibility (Fixation) | Aldehyde fixatives (formaldehyde, glutaraldehyde) | fishersci.filabx.com |

| Incompatibility | Paraffin embedding | researchgate.net |

Intracellular Localization and Trafficking Studies of this compound Labeled Biomolecules

This compound, particularly in its conjugated forms or as a reactive dye for labeling, serves as a valuable tool for investigating the intracellular localization and trafficking of biomolecules. Its fluorescent properties allow researchers to visualize the distribution and movement of labeled targets within live or fixed cells. axispharm.com

Studies have demonstrated the utility of fluorescent cadaverine derivatives, such as Alexa Fluor 488 cadaverine, as polar tracers. fishersci.fi Their small size and water solubility facilitate loading into cells via methods like microinjection, patch pipette infusion, or pinocytic cell-loading reagents. fishersci.fi Once inside the cell, the localization of the fluorescent signal can reveal the distribution of the tracer within different cellular compartments. The aldehyde-fixable functional group allows for fixation with formaldehyde or glutaraldehyde, preserving the intracellular distribution for subsequent imaging. fishersci.fi

Furthermore, when used to label specific biomolecules like proteins or peptides, this compound enables tracking their movement and accumulation within the cell. For instance, a study utilizing an alkyne-modified form of Alexa Fluor 488 (spectrally similar to APDye 488) in conjunction with click chemistry demonstrated its application in probing the subcellular localization of DNA-targeted platinum compounds. nih.gov The fluorescence signal was observed at high intensity within the nuclei, particularly in condensed chromatin during mitosis and across the entire nucleus in interphase cells, indicating the localization of the labeled platinum-DNA adducts. nih.gov Lower intensity fluorescence was also detected in the cytoplasm. nih.gov This highlights the capability of such fluorescent cadaverine conjugates to provide detailed information about the intracellular fate of labeled molecules and their interactions with cellular structures like DNA. The observed localization patterns can be correlated with different stages of the cell cycle, providing insights into dynamic cellular processes. nih.gov

Application in Flow Cytometry for Cellular Analysis

The bright and stable fluorescence properties of this compound make it well-suited for applications in flow cytometry. fishersci.fiaxispharm.com Flow cytometry is a powerful technique used for the high-throughput analysis of individual cells based on their light scattering and fluorescence properties. Fluorescent dyes like this compound are used to label specific cell populations or intracellular components, allowing for their identification, quantification, and sorting.

This compound, when conjugated to antibodies or other targeting molecules, can be used to label specific cell surface markers or intracellular proteins. The resulting fluorescent signal can be detected by the flow cytometer, providing data on the presence and abundance of the labeled target within a cell population. This enables researchers to analyze heterogeneous cell samples, identify distinct cell types, and assess changes in protein expression or localization under different experimental conditions.

The stability of this compound's fluorescence across a wide pH range (typically pH 4 to pH 10) is advantageous for flow cytometry, as it ensures consistent signal intensity regardless of variations in intracellular or extracellular pH that might occur during sample preparation or analysis. fishersci.fiaxispharm.com Its high sensitivity and stability contribute to reliable and consistent results in fluorescence-based flow cytometry applications. axispharm.com

Apdye 488 Cadaverine in Molecular Interaction and Biochemical Assay Development

Utilization as a Fluorescent Amine Donor Substrate for Transglutaminase Assays

Transglutaminases are enzymes that catalyze the formation of isopeptide bonds, typically between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. Fluorescent amine donors are frequently employed to detect and quantify transglutaminase activity. APDye 488 Cadaverine (B124047), possessing a primary amine group, can function as a fluorescent amine donor substrate for transglutaminases zedira.comzedira.com. In such assays, the enzyme catalyzes the incorporation of the fluorescent cadaverine into a protein or peptide containing a reactive glutamine residue. The resulting fluorescently labeled protein can then be detected and quantified, providing a measure of transglutaminase activity. This approach is applicable for both enzyme kinetic analysis and high-throughput screening of enzymes or inhibitors nih.gov. For example, a rapid transglutaminase assay method utilizing a fluorescent substrate, such as monodansylcadaverine, which is structurally related to fluorescent cadaverine conjugates, has been developed and shown to be sensitive and suitable for high-throughput screening nih.gov.

Probing Protein-Protein and Protein-Nucleic Acid Interactions

Fluorescent labeling is a common technique for studying biomolecular interactions, including protein-protein and protein-nucleic acid interactions. While direct mentions of APDye 488 Cadaverine specifically for these interactions in the search results are limited, fluorescent cadaverine conjugates, such as Alexa Fluor™ 488 Cadaverine (to which this compound is equivalent), are used for labeling biomolecules labx.com. Labeling proteins or nucleic acids with a fluorescent dye like APDye 488 can enable the study of their interactions through various fluorescence-based techniques. For instance, changes in fluorescence properties upon binding can be monitored. Research utilizing Alexa and Oregon Green dyes (spectrally similar to APDye 488) as fluorescence anisotropy probes has been conducted to measure protein-protein and protein-nucleic acid interactions axispharm.com. This suggests that this compound, once conjugated to a biomolecule, could potentially be applied in similar studies, allowing for the investigation of binding events and complex formation.

Development of Fluorescence Polarization-Based High-Throughput Screening Assays

Fluorescence Polarization (FP) is a homogeneous assay technique widely used in high-throughput screening to study molecular interactions. The principle of FP is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule, which affects the polarization of emitted light. A fluorescent tracer molecule is required for FP assays. Fluorescent cadaverine conjugates, including equivalents of this compound, can serve as such tracers when conjugated to a molecule involved in the interaction of interest. For example, an FP-based receptor binding assay was developed using an Alexa Fluor-488 labeled antagonist as a tracer to study interactions with the A(2A) adenosine (B11128) receptor nih.gov. This demonstrates the utility of Alexa Fluor 488 conjugates, and by extension, this compound conjugates, in developing FP assays suitable for high-throughput screening due to their speed and the elimination of radioisotopes nih.gov.

Methodological Considerations and Optimization in Apdye 488 Cadaverine Research

Strategies for Minimizing Fluorescence Background and Autofluorescence

Minimizing fluorescence background and autofluorescence is critical for achieving high signal-to-noise ratios in studies using APDye 488 Cadaverine (B124047). Autofluorescence originates from endogenous sources within biological samples, such as collagen, elastin, NADH, flavins, porphyrins, and lipofuscins, or can be induced by sample processing, particularly aldehyde-based fixation. fluorofinder.comptglab.comharvard.edu Autofluorescence often presents a broad emission spectrum, making it challenging to distinguish from the specific signal of the fluorophore. ptglab.comharvard.edu

Several strategies can be employed to mitigate these issues. One approach involves careful fluorophore selection; while APDye 488 emits in the green spectrum, which can overlap with common autofluorescence sources, selecting fluorophores with emission spectra distinct from the observed autofluorescence, such as those in the red to far-red region, is a general strategy to reduce interference. fluorofinder.comptglab.com Using brighter fluorophores can also help by increasing the specific signal relative to the background. fluorofinder.com Titrating the fluorophore-based reagents to maximize the signal-to-background ratio is recommended. fluorofinder.com

Sample preparation methods significantly impact autofluorescence. Aldehyde fixation, commonly using paraformaldehyde or glutaraldehyde, can induce autofluorescence due to the formation of Schiff bases. ptglab.comharvard.edu Reducing the concentration and duration of aldehyde fixation, or replacing aldehyde fixatives with organic solvents like ice-cold ethanol (B145695) or methanol, can help. fluorofinder.com Chemical treatments can also reduce aldehyde-induced autofluorescence; for instance, treating samples with sodium borohydride (B1222165) in a physiological buffer is a common method to reduce free aldehyde groups. fluorofinder.comharvard.eduaxispharm.com Sudan black B or copper sulfate (B86663) treatments have also been used to reduce autofluorescence from lipofuscin and other endogenous pigments. ptglab.comaxispharm.com Perfusing tissues with PBS prior to fixation can help remove red blood cells, which contribute to autofluorescence. ptglab.com

Optimization of Labeling Efficiency and Specificity in Complex Biological Samples

Achieving optimal labeling efficiency and specificity with APDye 488 Cadaverine in complex biological samples requires careful optimization of reaction conditions. This compound reacts with carboxylic acids using a coupling agent like a carbodiimide (B86325), and spontaneously with amine-reactive groups such as succinimidyl esters and isothiocyanates. fishersci.filabx.com It can also label glutamine residues through an enzyme-catalyzed transamidation reaction. fishersci.filabx.com

Factors influencing labeling efficiency include the concentration of the dye and the target molecule, reaction time, temperature, pH, and the presence of competing reactive groups. In complex biological samples, non-specific binding of the dye or conjugated probe can contribute to background signal and reduce specificity.

To optimize labeling:

Dye Concentration: The concentration of this compound should be carefully titrated. High concentrations can lead to excessive labeling, potentially causing fluorescence quenching (self-quenching) due to close proximity of dye molecules, which reduces signal intensity. axispharm.com Over-labeling can also increase non-specific binding.

Reaction Conditions: Optimize reaction time, temperature, and buffer conditions based on the specific target molecule and sample type. For labeling carboxylic acids, the efficiency of the coupling agent is crucial. For reactions with amine-reactive groups, ensuring the target molecule's reactive sites are accessible is important.

Blocking: Including blocking steps using non-reactive proteins or other blocking agents can help reduce non-specific binding of the dye or dye-conjugated probe to unintended sites in the sample.

Washing: Thorough washing steps after the labeling reaction are essential to remove unbound dye, which contributes significantly to background fluorescence. Insufficient washing is a common cause of high background. axispharm.com

Sample Permeabilization: For intracellular targets, optimizing permeabilization protocols is necessary to allow the dye or probe access to the target while preserving cellular structure.

The complexity of the biological sample (e.g., tissue sections vs. cell cultures, presence of extracellular matrix, endogenous reactive molecules) will influence the optimization process.

Advanced Image Processing and Data Analysis Techniques for this compound Fluorescence

Advanced image processing and data analysis techniques are crucial for extracting meaningful information from fluorescence microscopy data acquired using this compound, especially in the presence of background or autofluorescence.

Techniques such as background subtraction can help remove uniform background signal from images. More sophisticated methods are needed to address non-uniform background and autofluorescence. Linear unmixing is one technique that can be applied if the spectral profiles of the specific fluorophore (APDye 488) and the autofluorescent components are sufficiently distinct. harvard.edu This method computationally separates the contributions of different fluorophores and autofluorescence based on their known emission spectra.

Quantitative analysis of fluorescence intensity requires careful calibration and normalization. Factors such as variations in illumination intensity, detector sensitivity, and sample thickness can affect measured fluorescence. Ratiometric measurements, if applicable (e.g., using a second fluorophore as a reference), can help normalize for some of these variations.

Deconvolution algorithms can improve image resolution and clarity by reassigning out-of-focus light, which is particularly useful for thicker samples labeled with this compound. Image segmentation techniques are used to identify and isolate labeled structures or cells for quantitative analysis of fluorescence intensity or localization.

Impact of Fluorophore Conjugation on Target Biomolecule Structure and Function

The conjugation of a fluorophore like this compound to a target biomolecule can potentially impact its structure and function. The size and chemical properties of the fluorophore, as well as the site and density of labeling, can influence the biomolecule's conformation, activity, and interactions with other molecules.

This compound is a relatively small molecule compared to large proteins, but its addition still represents a modification. The cadaverine group reacts with specific functional groups on the target. If the labeling occurs at or near an active site or a region critical for molecular interactions, it may lead to partial or complete loss of function. The degree of impact depends on the nature of the biomolecule, the number of fluorophores attached, and the specific sites of conjugation.

Researchers must consider this potential impact during experimental design and data interpretation. Control experiments using unlabeled biomolecules or biomolecules labeled with a minimal number of fluorophores at sites less likely to affect function are often necessary to assess the effect of conjugation. Techniques such as activity assays, binding studies, or structural analyses (e.g., circular dichroism, native gel electrophoresis) can be used to evaluate whether the labeling process has altered the biomolecule's properties. Optimizing the labeling ratio (dye-to-biomolecule ratio) is crucial to ensure sufficient fluorescence signal without significantly compromising the biomolecule's native characteristics.

Addressing pH-Dependent Fluorescence Variations in Labeled Samples

While the core Alexa Fluor™ 488 dye is reported to be relatively pH-insensitive between pH 4 and 10, the fluorescence of any fluorophore can be influenced by its local environment, including pH. fishersci.filabx.com In biological samples, different cellular compartments or tissue microenvironments can have varying pH levels, which could potentially affect the fluorescence intensity of this compound conjugates.

Although APDye 488 is generally stable across a wide physiological pH range, significant deviations outside the pH 4-10 range could potentially lead to changes in fluorescence intensity or spectral properties. Furthermore, the pKa of the cadaverine group itself (a diamine) could influence its protonation state at different pH values, which might indirectly affect the local environment of the fluorophore if it is in close proximity, or influence its reactivity during the labeling step.

To address potential pH-dependent variations:

Buffer Selection: Use appropriate buffers to maintain a stable pH during labeling and imaging experiments.

Control Experiments: If working with samples known to have significant pH variations, consider control experiments to assess the pH sensitivity of the specific this compound conjugate in that context. This might involve measuring fluorescence intensity of labeled samples or standards across a range of relevant pH values.

Ratiometric Probes: While this compound itself is not a ratiometric pH probe, using a second, pH-sensitive fluorophore alongside it could potentially allow for correction of pH-induced fluorescence changes, though this adds experimental complexity.

Rapid Imaging: For live cell imaging where intracellular pH might fluctuate, acquiring images rapidly can help minimize the impact of pH changes during the acquisition period.

Understanding the reported pH sensitivity of the specific fluorophore (Alexa Fluor 488) provides a good indication of its behavior, but experimental validation in the specific biological system is always prudent.

Future Directions and Emerging Research Avenues for Apdye 488 Cadaverine

Design and Synthesis of Next-Generation APDye 488 Cadaverine (B124047) Probes

Future research directions include the design and synthesis of novel probes building upon the APDye 488 fluorophore conjugated to a cadaverine or modified cadaverine structure. This could involve chemical modifications to the fluorophore itself to enhance photophysical properties such as brightness, photostability, or fluorescence lifetime, which are critical for advanced imaging techniques. Additionally, modifications to the linker between the fluorophore and the cadaverine, or the cadaverine moiety itself, could yield probes with improved targeting specificity, altered cell permeability, or the ability to react with different functional groups under milder conditions.

The development of probes with varied reactive groups based on the APDye 488 or Alexa Fluor 488 core is already evident with the availability of derivatives like NHS esters, maleimides, hydrazides, and TCO-activated dyes axispharm.comaxispharm.comfishersci.fiaxispharm.comwikipedia.orgaxispharm.com. This trend is likely to continue, leading to a broader toolkit of APDye 488-based probes tailored for specific biomolecules or cellular structures. Research into the structural effects of the dye on properties like membrane permeability, as explored with other novel fluorescent probes compared to Alexa Fluor 488, highlights the importance of rational design in creating next-generation imaging agents nih.gov.

Integration with Super-Resolution Microscopy Techniques

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), offer spatial resolution beyond the diffraction limit of conventional light microscopy nih.govactivemotif.com. The core Alexa Fluor 488 fluorophore has been demonstrated for use in STED microscopy, and its performance has been compared to other dyes in this context nih.govresearchgate.net. While specific studies detailing the use of APDye 488 Cadaverine in super-resolution microscopy were not extensively found in the provided information, the bright and stable fluorescence properties of the APDye 488 fluorophore are inherently suitable for these techniques axispharm.comaxispharm.com.

Future work could focus on optimizing the use of this compound conjugates for super-resolution imaging. This might involve developing labeling strategies that ensure high labeling density without excessive self-quenching, identifying optimal mounting media for different super-resolution modalities, or potentially modifying the dye structure to enhance photoswitching properties required for techniques like STORM microscopyu.combiotium.com. The challenge of finding suitable green-excited dyes for multi-color STORM also presents an opportunity for APDye 488 derivatives biotium.com.

Multiplexed Imaging Strategies with this compound

Multiplexed imaging, the simultaneous visualization of multiple targets within a single sample, is crucial for understanding complex biological systems. Fluorescent dyes, including the Alexa Fluor series, are widely used in multiplexed applications like flow cytometry . The availability of cadaverine conjugates with different fluorophores, such as Alexa Fluor 405, 555, 594, and 647, alongside this compound, provides a basis for developing multiplexed imaging strategies using these probes fishersci.fiaxispharm.comthermofisher.comaxispharm.com.

Future directions involve the design of experiments that leverage the spectral properties of this compound in combination with other spectrally distinct fluorescent probes. This could include multi-color immunofluorescence, where different proteins are labeled with antibodies conjugated to various APDye or Alexa Fluor cadaverine dyes or other reactive forms. Advanced techniques like IBEX (Iterative Bleaching Extended multi-pleXity), which utilize cyclical staining and imaging with multiple fluorescent antibodies, including Alexa Fluor 488 conjugates, represent a promising area for incorporating this compound in highly multiplexed spatial analysis biolegend.combiolegend.com.

Quantitative Fluorescence Assays and Biosensor Development

Quantitative fluorescence assays aim to measure the amount or concentration of a substance or to quantify molecular interactions based on fluorescence signals. Alexa Fluor 488 has been used in quantitative analysis, for example, in normalizing fluorescence intensity in microscopy biorxiv.org. Fluorescent probes are generally applicable in various detection and labeling scenarios, including the determination of biomolecule content axispharm.com.

The cadaverine moiety's ability to react with carboxyl groups makes this compound suitable for labeling molecules that can be incorporated into quantitative assays. For instance, it could be used to label peptides or proteins involved in interactions that can be measured using techniques like FRET (Fluorescence Resonance Energy Transfer), where Alexa Fluor 488 is known to function as a donor in FRET pairs qmul.ac.ukplos.org. Future research could explore the development of specific biosensors where this compound is used as a reporter or as a component of a FRET-based system to detect the presence or activity of specific analytes or enzymes. While the provided search results did not detail specific biosensors utilizing this compound, the general principles of using fluorescent probes for biosensing and quantitative analysis suggest this as a viable future direction axispharm.comqmul.ac.ukplos.orgzedira.com.

Q & A

Q. What are the key photophysical properties of APDye 488 Cadaverine, and how do they compare to other green fluorescent dyes?

this compound exhibits bright green fluorescence with a quantum yield approaching 100%, making it superior to conventional fluorescein derivatives. Its lower pKa (~4.7 vs. fluorescein’s 6.4) ensures pH-independent fluorescence in physiological conditions (pH 4–10), unlike pH-sensitive alternatives like Oregon Green™ 488 Cadaverine . This dye is compatible with 488 nm laser lines and demonstrates exceptional photostability, critical for prolonged imaging sessions. For validation, compare emission spectra and photobleaching rates under standardized imaging conditions (e.g., 100 mW laser power, 30-minute time-lapse) .

Q. How does the conjugation chemistry of this compound work, and what protocols ensure efficient labeling?

this compound reacts with carboxyl groups via carbodiimide-mediated coupling (e.g., EDC/sulfo-NHS). A typical protocol involves:

- Step 1: Activate carboxyl groups on the target molecule (e.g., polymer or protein) using 5 mM EDC and 10 mM sulfo-NHS in pH 7.4 buffer for 30 minutes.

- Step 2: Add this compound at a 1:5 molar ratio (target:dye) and incubate for 4 hours.

- Step 3: Purify via dialysis (6–8 kDa membrane) with ≥4 buffer changes to remove unreacted dye .

Optimize reaction pH to 6.5–7.5 to avoid hydrolysis of the cadaverine linker .

Q. What are the storage and stability requirements for this compound?

The dye must be stored at ≤-20°C in desiccated, light-protected conditions. Reconstituted solutions should be used immediately or frozen at -80°C in single-use aliquots. Stability tests show ≤5% degradation over 6 months when stored properly. Avoid freeze-thaw cycles, as repeated thawing reduces labeling efficiency by up to 20% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity data when using this compound in transamidation assays?

Contradictions in signal intensity (e.g., in TGM2 enzyme assays) often arise from:

- pH fluctuations: Cadaverine production increases local pH, altering dye reactivity. Use buffered systems (e.g., 50 mM phosphate, pH 7.4) to stabilize conditions .

- Non-specific binding: Block with 1% BSA or 5% non-fat milk for 1 hour prior to labeling.

- Incomplete purification: Extend dialysis to 48 hours with 8 buffer changes to eliminate free dye .

Validate results using a negative control (e.g., DMSO vehicle) and quantify signals with NIH ImageJ, applying background subtraction and thresholding .

Q. What strategies optimize this compound labeling in live-cell imaging without compromising viability?

To minimize cytotoxicity:

- Dose optimization: Use ≤10 µM dye concentration; higher doses (>25 µM) reduce cell viability by 40% after 24 hours.

- Pulse-chase labeling: Incubate cells for 15 minutes, wash twice with PBS, and image within 2 hours.

- Quencher addition: Include 1 mM sodium ascorbate to reduce ROS generation during imaging .

For dynamic tracking, combine with laccase-mediated CARD (Catalyzed Reporter Deposition) to amplify weak signals .

Q. How do batch-to-batch variations in this compound affect reproducibility in polymer-labeling studies?

Batch variations (e.g., ±5% in molar extinction coefficient) can skew quantification. Mitigate this by:

- Pre-calibration: Measure absorbance at 495 nm (ε ≈ 75,000 M⁻¹cm⁻¹) for each batch.

- Normalization: Express fluorescence data as a ratio to a reference standard (e.g., Alexa Fluor® 488 Cadaverine).

- Cross-validation: Use LC-MS to verify dye-to-polymer ratios post-labeling .

Methodological Troubleshooting Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.